5-bromo-6-chloro-N,N-dimethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-N,N-dimethylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C7H8BrClN2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 5th and 6th positions, respectively, and two methyl groups attached to the nitrogen atom at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N,N-dimethylpyridin-3-amine typically involves the halogenation of pyridine derivatives followed by N,N-dimethylation. One common method includes the bromination and chlorination of pyridine to introduce the halogen atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using bromine and chlorine gas under controlled conditions. The subsequent N,N-dimethylation can be achieved using dimethylamine in the presence of a suitable catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides .
Scientific Research Applications
5-Bromo-6-chloro-N,N-dimethylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The presence of halogen atoms and dimethyl groups can influence its binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: Similar structure but lacks the dimethyl groups.
5-Bromo-2-(dimethylamino)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
6-Bromo-N,N-dimethylpyridin-3-amine: Similar but lacks the chlorine atom.
Uniqueness
The uniqueness of 5-bromo-6-chloro-N,N-dimethylpyridin-3-amine lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H8BrClN2 |
---|---|
Molecular Weight |
235.51 g/mol |
IUPAC Name |
5-bromo-6-chloro-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)5-3-6(8)7(9)10-4-5/h3-4H,1-2H3 |
InChI Key |
AKUUSACOMNBVCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(N=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.